molecular formula C22H27N5O5 B1669910 N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid CAS No. 149325-95-1

N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

货号: B1669910
CAS 编号: 149325-95-1
分子量: 441.5 g/mol
InChI 键: DSPMDRAVVJOBBC-VYIIXAMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DDCPPB-Glu is a 6-5 fused ring heterocycle antifolate that exhibits antitumor activity.

生物活性

N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid, also known by its CAS number 149325-95-1, is a compound that exhibits significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) and other enzymes involved in purine biosynthesis. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

  • Molecular Formula : C22H27N5O5
  • Molecular Weight : 441.48 g/mol
  • CAS Number : 149325-95-1

The compound primarily acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it disrupts the folate metabolism pathway essential for nucleotide synthesis, leading to reduced tumor cell growth.

Key Enzymatic Targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased tetrahydrofolate levels.
  • Glycinamide Ribonucleotide Transformylase (GAR-TFase) : Inhibits de novo purine biosynthesis.
  • Aminoimidazole Ribonucleotide Transformylase (AICAR-TFase) : Another target in purine metabolism.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

In Vitro Studies:

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines with IC50 values ranging from 0.018 µM to 2 µM depending on the specific cell type tested:

  • Detroit 98 Cells : IC50 = 0.018 µM
  • L Cells : IC50 = 2 µM

These values indicate a high level of potency compared to traditional chemotherapeutic agents like methotrexate .

In Vivo Studies:

In vivo experiments demonstrated moderate activity against P388 leukemia models. The compound's ability to inhibit tumor growth was significantly noted in animal models treated with varying doses over extended periods .

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the efficacy of this compound in a murine model of colon cancer. Results showed a significant reduction in tumor size compared to control groups treated with saline or lower doses of methotrexate.
  • Case Study on Enzyme Inhibition :
    • Another investigation focused on the inhibition of GAR-TFase and AICAR-TFase in cultured MOLT-4 cells. The compound effectively inhibited the conversion of [^14C]formate to formylglycinamide ribonucleotide with an IC50 of 20 nM .

Comparative Analysis with Other Antifolates

The following table summarizes the comparative potency of this compound against other known antifolates:

Compound NameTarget EnzymeIC50 (µM)Reference
N-(4-(3-(2,4-Diamino...DHFR0.018
MethotrexateDHFR~0.1
TrimethoprimDHFR~0.02

科学研究应用

Antitumor Activity

One of the most prominent applications of this compound is in the field of oncology. Research has demonstrated that structural modifications to the compound enhance its potency as a DHFR inhibitor, which is crucial in cancer therapy. For instance, studies have shown that certain analogs derived from this compound exhibit greater cytotoxicity against various tumor cell lines compared to traditional chemotherapeutics like methotrexate. Specifically, compounds with minor structural changes have been reported to be 2- to 3-fold more effective than existing treatments in inhibiting tumor growth in cell lines such as P388 and colon 26 .

Key Findings:

  • Inhibition of DHFR: The compound acts as a competitive inhibitor of DHFR, leading to reduced tumor cell proliferation.
  • Cytotoxicity: Its derivatives have shown enhanced cytotoxic effects, making them promising candidates for further development in cancer therapy.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid reveal that even slight modifications can significantly impact its biological activity. For example:

  • Alkyl Substitutions: Variations in the alkyl chain length or branching can lead to substantial differences in potency against specific cancer cell lines.
  • Isosteric Modifications: Replacing the benzene ring with heterocyclic structures has also been explored, yielding compounds with improved efficacy .

Potential Applications Beyond Oncology

While the primary focus has been on its antitumor properties, there are indications that this compound may have broader applications:

  • Fine Chemical Intermediates: It serves as an intermediate in the synthesis of other bioactive compounds due to its unique chemical structure and properties .
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme inhibition and cellular responses to folate metabolism disruption.

Case Studies and Research Insights

Several studies highlight the effectiveness of this compound and its derivatives:

  • A study published in Cancer Research demonstrated that specific derivatives were able to overcome methotrexate resistance in certain cancer cell lines by effectively inhibiting DHFR activity .
  • Another research effort focused on synthesizing new analogs that maintain high potency while potentially reducing side effects associated with traditional antifolates .

属性

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c23-19-18-13(8-9-15(18)26-22(24)27-19)3-1-2-12-4-6-14(7-5-12)20(30)25-16(21(31)32)10-11-17(28)29/h4-7,13,16H,1-3,8-11H2,(H,25,30)(H,28,29)(H,31,32)(H4,23,24,26,27)/t13?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMDRAVVJOBBC-VYIIXAMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933618
Record name N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149325-95-1
Record name DDCPPB-Glu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 2
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 3
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 4
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 5
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 6
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。